![molecular formula C19H17N3O5S2 B2401498 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 923365-69-9](/img/structure/B2401498.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 382.43 g/mol
- Functional Groups: Methylsulfonyl group, benzothiazole moiety, and dioxine ring.
This structural complexity contributes to its reactivity and solubility, enhancing its potential applications in drug development.
Anticonvulsant Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their efficacy in seizure models. In particular:
- Study Findings: A series of benzothiazole derivatives showed lower neurotoxicity and effective anticonvulsant activity at doses of 100 mg/kg, with protective indices indicating a favorable safety profile .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that:
- Cytotoxic Activity: The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, related compounds were tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, showing promising selectivity and efficacy .
Compound | Cell Line | IC50 (µM) | Protective Index |
---|---|---|---|
1 | A549 | < 10 | > 5 |
2 | NIH/3T3 | < 20 | > 4 |
The mechanisms underlying the biological activities of this compound include:
- GABAergic Modulation: Some benzothiazole derivatives exert their anticonvulsant effects through modulation of GABAergic neurotransmission, which is crucial for maintaining neural excitability .
- Protein Interaction: Preliminary studies suggest that the compound may interact with specific proteins or enzymes, influencing their activity through binding interactions . Techniques such as surface plasmon resonance could elucidate these interactions further.
Study 1: Anticonvulsant Evaluation
A study conducted on a series of benzothiazole derivatives found that one compound exhibited an ED50 value of 160.4 mg/kg in the maximal electroshock (MES) test, indicating strong anticonvulsant properties compared to standard treatments like sodium valproate .
Study 2: Anticancer Activity Assessment
In another investigation, derivatives of this compound were tested against multiple cancer cell lines. One derivative showed an IC50 value of less than 10 µM against A549 cells, highlighting its potential as a therapeutic agent in oncology .
Wissenschaftliche Forschungsanwendungen
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspase pathways.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds on breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, it was found that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrated promising IC50 values (half-maximal inhibitory concentration), indicating their potential as effective anticancer agents.
Table 2: Summary of Anticancer Activity
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Benzothiazole A | MCF-7 | 0.57 | |
Benzothiazole B | A549 | 0.40 | |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)... | HCT116 | TBD | TBD |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Effectiveness
In vitro studies have demonstrated that compounds with similar structures possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Table 3: Summary of Antimicrobial Activity
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound may also have potential applications in treating neurodegenerative diseases and metabolic disorders due to its ability to modulate various biological pathways.
Neuroprotective Effects
Recent studies suggest that benzothiazole derivatives can provide neuroprotective effects, which could be beneficial in conditions like amyotrophic lateral sclerosis (ALS). The mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses.
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-29(24,25)14-4-5-15-17(9-14)28-19(21-15)22(11-13-3-2-6-20-10-13)18(23)16-12-26-7-8-27-16/h2-6,9-10,12H,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWMEKSSZVWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.